![molecular formula C41H31O4P B577464 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1258327-06-8](/img/structure/B577464.png)
12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Description
12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a useful research compound. Its molecular formula is C41H31O4P and its molecular weight is 618.669. The purity is usually 95%.
BenchChem offers high-quality 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : This compound and its derivatives are often synthesized through condensation reactions involving various alcohols or thiols, characterized by spectral studies. For example, Kumar et al. (2002) and Kumar et al. (2003) synthesized similar compounds using dichlorophosphinyl carbamates and characterized them using spectral studies (Kumar, Reddy, & Reddy, 2002) (Kumar, Kasthuraiah, Babu, & Reddy, 2003).
Electron Impact Mass Spectra Studies : Chongjiu et al. (2000) performed Electron Impact Mass Spectra (EI-MS) analyses on similar phosphorus heterocycles, providing insights into their molecular structures and the roles of different atoms in these structures (Chongjiu, Daibin, Jin, & Wanyi, 2000).
Structural Analysis : Detailed structural analyses using various spectroscopic methods are common in the study of these compounds, as seen in the works of Reddy et al. (1996) and Kumar et al. (2001), where they analyzed the chemical shifts and confirmed the structures of synthesized compounds (Reddy, Reddy, Reddy, Berlin, Couch, Tyagi, Hossain, & Helm, 1996) (Kumar, Reddy, Kumar, & Krishnaiah, 2001).
Antimicrobial Activity
Antimicrobial Properties : Some derivatives have shown significant antimicrobial properties. For instance, Venugopal & Reddy (2001) found that certain compounds exhibited activity against bacteria like Bacillus subtilis and Escherichia coli, as well as fungi like Curvularia lunata and Aspergillus niger (Venugopal & Reddy, 2001).
Further Studies on Antimicrobial Effects : Additional studies by Kumar et al. (2003) and Kumar et al. (2001) also demonstrated the antimicrobial activity of similar compounds, reinforcing the potential applications of these substances in antimicrobial treatments (Kumar, Kasthuraiah, Reddy, & Reddy, 2003) (Kumar, Reddy, Kumar, & Krishnaiah, 2001).
properties
IUPAC Name |
12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIAGFOQUKNWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H31O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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